

Application Note: High-Resolution LC-MS/MS Profiling of N-(4-Propoxyphenyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-Propoxyphenyl)acetamide

CAS No.: 20367-32-2

Cat. No.: B183608

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Subtitle: Resolving Isobaric Fragmentation Pathways in Paracetamol Homologs via Q-TOF/Orbitrap Analysis

Introduction & Scientific Context

N-(4-Propoxyphenyl)acetamide (CAS: 20367-32-2) is a synthetic derivative of the analgesic paracetamol, structurally characterized by the presence of a propyl ether moiety at the para position of the acetanilide core. While less common than Phenacetin (ethyl ether) or Paracetamol (free hydroxyl), it appears in pharmaceutical research as:

- A Process Impurity: In the synthesis of benzimidazole anthelmintics (e.g., Oxibendazole).[1]
- A Metabolic Probe: Used to study cytochrome P450 O-dealkylation kinetics (CYP1A2/CYP2E1).[1]
- A Designer Drug Candidate: Investigated for altered lipophilicity and blood-brain barrier penetration compared to acetaminophen.[1]

The Analytical Challenge: The "Double 42"

In electrospray ionization (ESI) mass spectrometry, this molecule ($[M+H]^+ = 194.1181$) presents a unique challenge not seen in Phenacetin. It possesses two primary cleavage sites that generate product ions with nearly identical nominal masses:

- Pathway A (Deacetylation): Loss of Ketene (, 42.0106 Da).[1]
- Pathway B (O-Dealkylation): Loss of Propene (, 42.0470 Da).

Standard low-resolution triple quadrupole instruments may struggle to distinguish the resulting fragments (Nominal m/z 152), leading to misidentification between Paracetamol and 4-Propoxyaniline. This protocol utilizes High-Resolution Accurate Mass (HRAM) spectrometry to definitively characterize these pathways.[1]

Experimental Protocol

Reagents & Sample Preparation

Objective: Minimize hydrolysis of the amide bond during preparation.

- Stock Solution: Dissolve 1.0 mg **N-(4-Propoxyphenyl)acetamide** in 1 mL Methanol (LC-MS grade). Store at -20°C.
- Working Standard: Dilute stock to 500 ng/mL in Water:Methanol (90:10, v/v) containing 0.1% Formic Acid.
- Biological Matrix (Plasma): Protein precipitation using cold Acetonitrile (1:3 ratio).[1] Vortex 30s, Centrifuge 10,000 x g for 10 min. Inject supernatant.[1]

LC-MS/MS Method Parameters

System: UHPLC coupled to Q-TOF or Orbitrap MS. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μ m). ** Rationale:** A short sub-2-micron column ensures sharp peaks and separation from more polar metabolites (e.g., Paracetamol) within a 5-minute window.

Table 1: LC Gradient Conditions

Time (min)	Flow Rate (mL/min)	%A (Water + 0.1% FA)	%B (MeCN + 0.1% FA)	Phase
0.00	0.40	95	5	Equilibration
0.50	0.40	95	5	Load
3.50	0.40	5	95	Ramp
4.50	0.40	5	95	Wash
4.60	0.40	95	5	Re-equilibration

| 6.00 | 0.40 | 95 | 5 | End |

Table 2: MS Source Parameters (ESI Positive)

Parameter	Setting	Rationale
Ionization Mode	ESI (+)	Protonation of the amide nitrogen is favored.
Capillary Voltage	3500 V	Standard for small molecules; avoids in-source fragmentation.[1]
Gas Temperature	325°C	Ensures efficient desolvation of the propyl chain.[1]
Fragmentor	120 V	Optimized to transmit [M+H] ⁺ without premature cleavage.[1]

| Collision Energy | 15 - 30 eV | Stepped energy required to observe both cleavage pathways.
[1] |

Results & Discussion: Mechanistic Fragmentation

The Fragmentation Fork

Upon Collision Induced Dissociation (CID), the precursor ion [M+H]⁺ (m/z 194.1181) undergoes competitive fragmentation.

- Pathway A: Amide Hydrolysis (Loss of Ketene)[1]
 - Mechanism: A McLafferty-type rearrangement or direct 4-center elimination involving the acetyl group.[1]
 - Neutral Loss:
(42.0106 Da).[1]
 - Product Ion: 4-Propoxyaniline (Phenetidine analog).[1]
 - Accurate Mass:m/z 152.1075.[1]
 - Dominance: Typically the major pathway at lower collision energies (10-20 eV).[1]
- Pathway B: Ether Cleavage (Loss of Propene)[1]
 - Mechanism: Charge-remote fragmentation or proton-transfer driven elimination of the alkyl chain.[1]
 - Neutral Loss:
(42.0470 Da).[1]
 - Product Ion: N-(4-Hydroxyphenyl)acetamide (Paracetamol).
 - Accurate Mass:m/z 152.0711.[1]
 - Dominance: Requires higher collision energy (>25 eV) to break the ether linkage.[1]

Resolution Strategy

The mass difference between the two "152" ions is 36.4 mDa.[1]

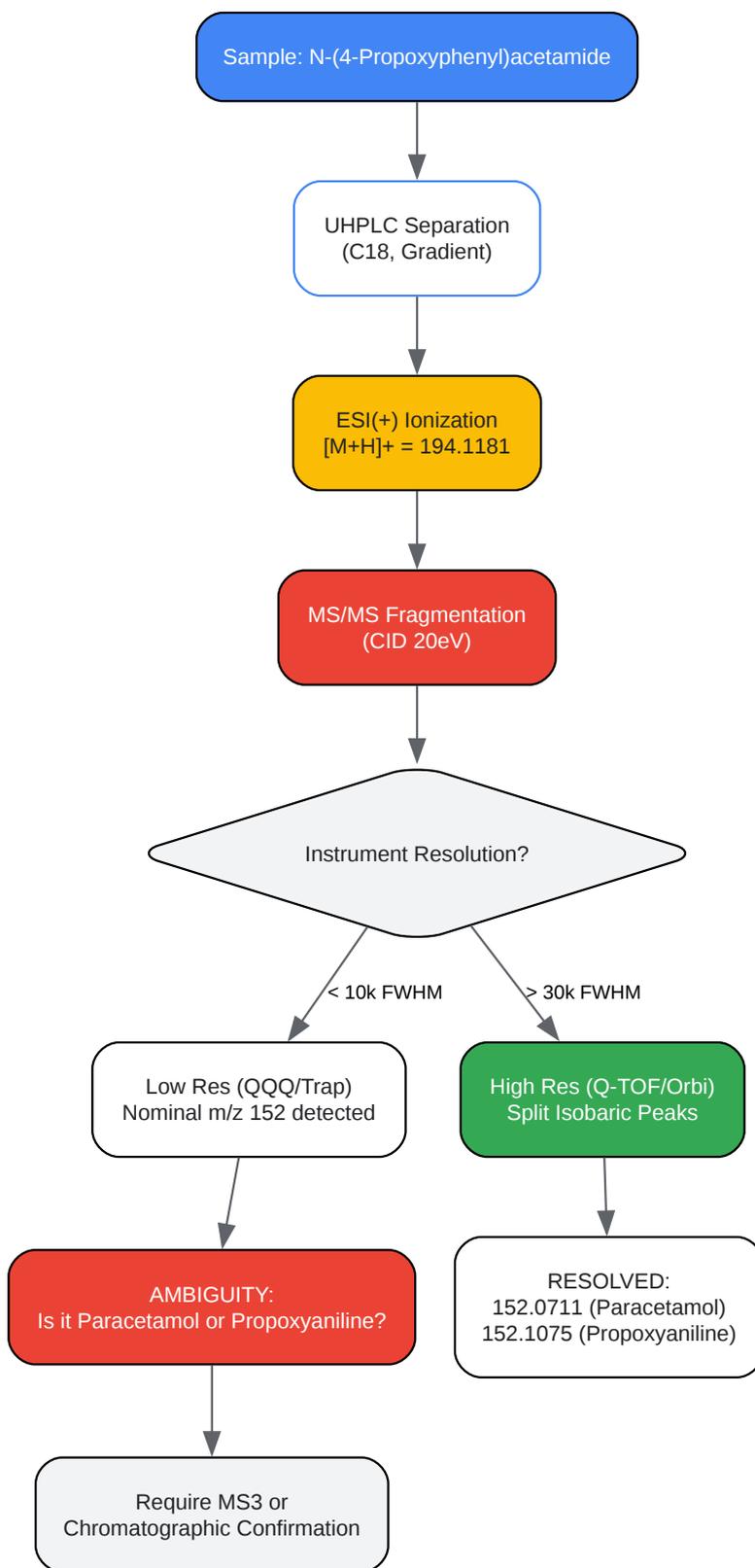
- Low-Res MS (Triple Quad): Cannot distinguish. Requires chromatographic separation if metabolites are present, or monitoring of secondary fragments (e.g., m/z 110 from Paracetamol vs m/z 109 from Propoxyaniline).[1]
- High-Res MS (Q-TOF/Orbitrap): Can resolve these peaks.

- m/z 152.1075 (Propoxyaniline)
- m/z 152.0711 (Paracetamol)

Visualized Workflows

Analytical Decision Tree

This diagram outlines the logic flow for analyzing **N-(4-Propoxyphenyl)acetamide**, highlighting the critical decision point based on instrument resolution.

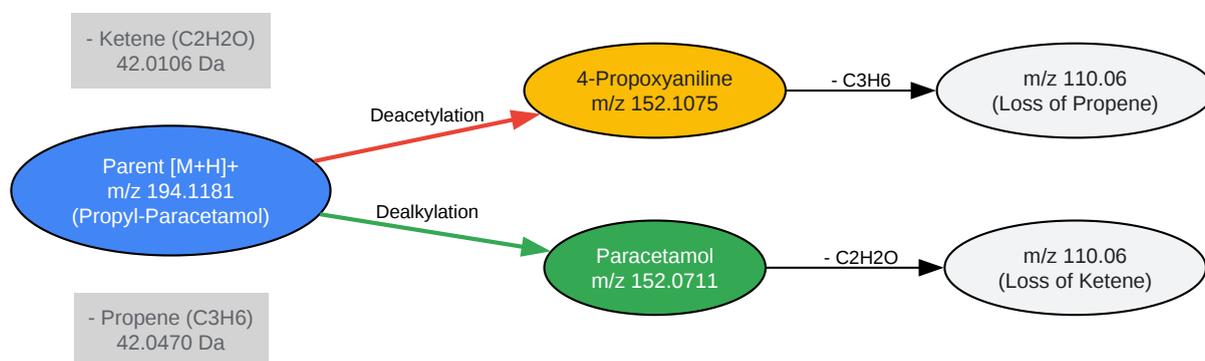


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Caption: Analytical workflow distinguishing High-Res vs. Low-Res handling of the isobaric m/z 152 fragment.

Fragmentation Pathway

This diagram details the specific chemical losses and resulting structures.[1]



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Caption: Competitive fragmentation pathways showing the isobaric divergence at m/z 152.

References

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Sources

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